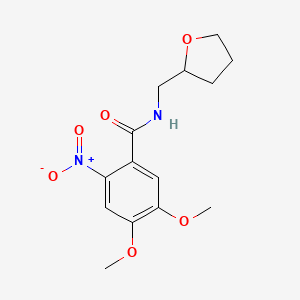
4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide, also known as TFMDB, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. TFMDB is a derivative of the benzamide family of compounds and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide involves the inhibition of MAO-B activity. MAO-B is an enzyme that is responsible for the breakdown of dopamine and other neurotransmitters in the brain. By inhibiting the activity of MAO-B, 4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide can increase the levels of these neurotransmitters in the brain, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of MAO-B activity, 4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. 4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide is its selectivity for MAO-B inhibition, which may lead to fewer side effects compared to non-selective MAO inhibitors. However, 4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide has limitations in terms of its solubility in water, which may limit its use in certain experimental settings. Additionally, further research is needed to determine the optimal dosage and administration of 4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide for therapeutic use.
Zukünftige Richtungen
There are several potential future directions for research on 4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide. One area of interest is the development of 4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic effects of 4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to elucidate the mechanisms of action of 4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide and its potential interactions with other drugs.
Synthesemethoden
4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4,5-dimethoxy-2-nitrobenzoyl chloride with tetrahydro-2-furanmethanol in the presence of a base. The resulting product is then purified using column chromatography to obtain 4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide in a pure form.
Wissenschaftliche Forschungsanwendungen
4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. 4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide has been found to be a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition of MAO-B activity can lead to an increase in the levels of these neurotransmitters in the brain, which may have therapeutic effects in the treatment of neurological disorders such as Parkinson's disease and depression.
Eigenschaften
IUPAC Name |
4,5-dimethoxy-2-nitro-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-20-12-6-10(11(16(18)19)7-13(12)21-2)14(17)15-8-9-4-3-5-22-9/h6-7,9H,3-5,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSWHHRXLZLPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCC2CCCO2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5101189.png)
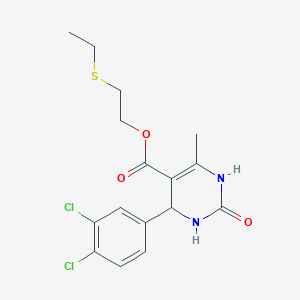
![2,4-dimethyl-N-[(5-phenyl-2-furyl)methyl]-3-furamide](/img/structure/B5101195.png)
![1-(2-methylphenyl)-4-[1-(phenoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5101213.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]nicotinamide](/img/structure/B5101219.png)
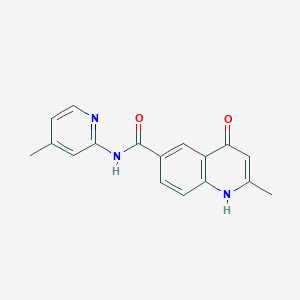
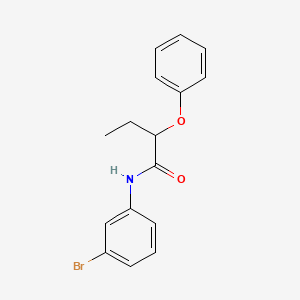
![2,4-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5101235.png)
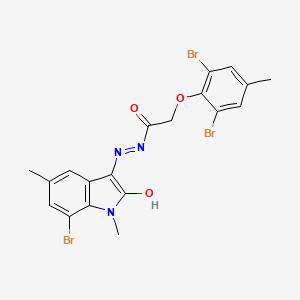
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-3-bromobenzamide](/img/structure/B5101241.png)

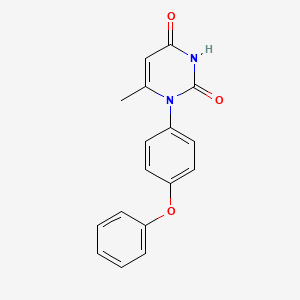
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl methanesulfonate](/img/structure/B5101268.png)